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A comprehensive guide for researchers and drug development professionals on the divergent

and convergent roles of Angiopoietin-like protein 8 (ANGPTL8) in human and rodent

physiology.

Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a critical

regulator of lipid and glucose metabolism. However, significant discrepancies exist between the

findings from rodent models and human studies, posing challenges for translational research

and drug development. This guide provides an objective comparison of ANGPTL8's function in

humans versus rodent models, supported by experimental data, detailed methodologies, and

visual representations of key biological pathways.

Lipid Metabolism: A Tale of Two Species
In both humans and rodents, ANGPTL8 plays a pivotal role in triglyceride (TG) metabolism,

primarily through its interaction with ANGPTL3 to inhibit lipoprotein lipase (LPL) activity.[1][2][3]

However, the physiological consequences of ANGPTL8 deficiency or overexpression show

notable differences.

Rodent models, particularly knockout mice, have consistently demonstrated a dramatic

reduction in plasma TG levels, especially in the fed state.[2][3] ANGPTL8 knockout mice exhibit

slower weight gain and a selective reduction in adipose tissue mass.[2] Conversely,

overexpression of ANGPTL8 in mice leads to hypertriglyceridemia.[1][3]
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In humans, the role of ANGPTL8 in lipid metabolism is more nuanced. While circulating

ANGPTL8 levels are positively correlated with triglyceride concentrations[1], loss-of-function

mutations in the ANGPTL8 gene are associated with lower levels of low-density lipoprotein

cholesterol (LDL-C) and triglycerides, and higher levels of high-density lipoprotein cholesterol

(HDL-C).[1][4] Specifically, the R59W variant (rs2278426) is linked to lower HDL-C levels.[1]

Comparative Data on Lipid Profile
Parameter

Rodent Model (ANGPTL8
Knockout)

Human (Loss-of-Function
Variants)

Plasma Triglycerides (TG)
Significantly decreased,

especially postprandially[2]
Lowered[4][5]

HDL-Cholesterol --- Higher[5]

LDL-Cholesterol --- Lowered[4]

Adipose Tissue Mass Reduced[2] Not directly established

Glucose Homeostasis: A Point of Contention
The initial excitement surrounding ANGPTL8 (then termed betatrophin) as a potent stimulator

of pancreatic beta-cell proliferation has been largely refuted in subsequent rodent studies.[1]

ANGPTL8 knockout mice generally do not display significant impairments in glucose

homeostasis or insulin sensitivity under normal conditions.[2][6] However, some studies in mice

suggest that ANGPTL8 knockout can offer partial protection from high-fat diet-induced glucose

intolerance.[7] One study showed that ANGPTL8/betatrophin administration improved glucose

tolerance in older mice.[8]

In humans, the association between ANGPTL8 and glucose metabolism is complex and often

contradictory. Circulating ANGPTL8 levels are frequently elevated in individuals with insulin

resistance and type 2 diabetes.[7][9] However, human genetic studies involving null mutations

in ANGPTL8 have not supported a causal role for this protein in glucose homeostasis or the

development of type 2 diabetes.[5]
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Parameter
Rodent Model (ANGPTL8
Knockout)

Human (Null Mutation
Carriers)

Pancreatic Beta-cell

Proliferation
No significant effect[1] Not directly assessed

Glucose Tolerance

Generally no significant

difference, though some

studies show improvement on

a high-fat diet[2][6][7]

No major effect[5]

Insulin Sensitivity No significant difference[2][6] No major effect[5]

Association with Type 2

Diabetes
Not directly applicable No causal link established[5]

Experimental Protocols
Quantification of Plasma Lipids in Mice

Animal Model: Male C57BL/6J mice, 8-12 weeks old.

Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to chow or a high-

fat diet.

Blood Collection: Blood samples are collected from the retro-orbital sinus or tail vein into

EDTA-coated tubes. For fasting measurements, food is withdrawn for 4-6 hours. For

postprandial measurements, samples are taken 4 hours after the initiation of the light cycle

(for fed state) or after a specific dietary challenge.

Plasma Separation: Blood is centrifuged at 2,000 x g for 10 minutes at 4°C to separate

plasma.

Lipid Measurement: Plasma triglycerides, total cholesterol, HDL-C, and LDL-C are measured

using commercially available enzymatic colorimetric assay kits according to the

manufacturer's instructions.

Oral Glucose Tolerance Test (OGTT) in Mice
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Animal Preparation: Mice are fasted overnight (16 hours) with free access to water.

Baseline Measurement: A baseline blood sample is collected from the tail vein to measure

fasting blood glucose using a glucometer.

Glucose Administration: A glucose solution (2 g/kg body weight) is administered orally via

gavage.

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at 15, 30,

60, 90, and 120 minutes post-glucose administration.

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose

tolerance.

Signaling Pathways and Experimental Workflows
The primary mechanism of ANGPTL8 in lipid metabolism involves its interaction with other

ANGPTL family members, particularly ANGPTL3 and ANGPTL4, to regulate LPL activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fed State

Fasted State

Insulin

ANGPTL8 (Liver)

 Upregulates

ANGPTL8 (Adipose) Upregulates

ANGPTL3

 Forms Complex

LPL (Muscle)

 Inhibits

 Inhibits

ANGPTL4
 Forms Complex

(Reduces ANGPTL4 inhibition) LPL (Adipose) Inhibition Reduced

TG Uptake (Muscle) Decreased

TG Uptake (Adipose) Increased

ANGPTL4 LPL (Adipose)
 Inhibits

TG Uptake (Adipose)
 Decreased

Click to download full resolution via product page

Caption: ANGPTL8 signaling in fed vs. fasted states.

In the fed state, insulin upregulates ANGPTL8 in both the liver and adipose tissue. Hepatic

ANGPTL8 complexes with ANGPTL3 to inhibit LPL in oxidative tissues like muscle, diverting

triglycerides towards storage. In adipose tissue, ANGPTL8 interacts with ANGPTL4, reducing

its inhibitory effect on local LPL and thereby promoting triglyceride uptake and storage.[4]

During fasting, ANGPTL4 is the dominant LPL inhibitor in adipose tissue, preserving stored

lipids.
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Caption: A typical experimental workflow for comparing ANGPTL8 function.

Conclusion
The function of ANGPTL8 exhibits both conserved and divergent features between humans

and rodent models. While its role as a key regulator of triglyceride metabolism via LPL

inhibition is well-established in both, the broader physiological consequences, particularly

concerning glucose homeostasis and overall metabolic health, show significant species-

specific differences. Rodent models, especially knockout mice, present a more pronounced

phenotype related to lipid metabolism and adiposity. In contrast, human genetic studies

suggest a more modest and complex role, particularly in the context of glucose control. These
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discrepancies underscore the importance of cautious interpretation when translating findings

from rodent models to human physiology and highlight the need for further research to

elucidate the precise molecular mechanisms underlying these species-specific effects. For drug

development professionals, targeting ANGPTL8 for dyslipidemia remains a promising avenue,

but its utility for treating type 2 diabetes appears less certain based on current human genetic

evidence.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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